Sodium 4-chloro-2-methoxybenzene-1-sulfinate

Description

Systematic IUPAC Nomenclature and Structural Formula

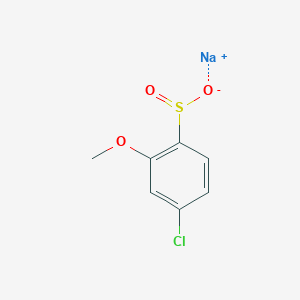

This compound derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) rules. The parent structure is a benzene ring substituted with three functional groups: a sulfinate group (-SO₂⁻) at position 1, a methoxy group (-OCH₃) at position 2, and a chlorine atom (-Cl) at position 4. The sodium cation (Na⁺) serves as the counterion, balancing the negative charge on the sulfinate moiety.

The structural formula is represented as C₇H₆ClNaO₃S , with the sulfinate group directly bonded to the aromatic ring. The spatial arrangement of substituents significantly influences the compound’s reactivity, particularly in electrophilic substitution reactions. The SMILES notation O=S(C₁=CC=C(Cl)C=C₁OC)[O-].[Na+] provides a simplified two-dimensional representation of the molecule, emphasizing the connectivity of atoms.

CAS Registry Number and Alternative Identifiers

The compound is uniquely identified by its CAS Registry Number 1865390-49-3 , a universal identifier for chemical substances. Additional identifiers include:

- MDL Number : MFCD30232604, used for cataloging in chemical databases.

- Molecular Formula : C₇H₆ClNaO₃S.

- Synonym : Sodium 4-chloro-2-methoxybenzenesulfinate, an alternative name reflecting the sulfinate group’s position.

These identifiers ensure precise communication across scientific literature and regulatory documents, minimizing ambiguity in chemical referencing.

Molecular Weight and Empirical Formula Analysis

The molecular weight of this compound is 228.63 g/mol , calculated as follows:

- Carbon (C): 7 atoms × 12.01 g/mol = 84.07 g/mol

- Hydrogen (H): 6 atoms × 1.01 g/mol = 6.06 g/mol

- Chlorine (Cl): 1 atom × 35.45 g/mol = 35.45 g/mol

- Sodium (Na): 1 atom × 22.99 g/mol = 22.99 g/mol

- Oxygen (O): 3 atoms × 16.00 g/mol = 48.00 g/mol

- Sulfur (S): 1 atom × 32.07 g/mol = 32.07 g/mol

The empirical formula C₇H₆ClNaO₃S highlights the stoichiometric ratio of elements. The sulfinate group contributes to the compound’s polarity, making it soluble in polar solvents like water or methanol. The methoxy and chloro groups introduce steric and electronic effects, modulating reactivity in synthetic applications.

Positional Isomerism in Chloromethoxybenzenesulfinate Derivatives

Positional isomerism arises when functional groups occupy different positions on the benzene ring. For this compound, key isomeric possibilities include:

- Sodium 2-chloro-4-methoxybenzene-1-sulfinate : Chlorine and methoxy groups swap positions.

- Sodium 5-chloro-2-methoxybenzene-1-sulfinate : Chlorine moves to position 5, altering electronic distribution.

Isomers exhibit distinct physicochemical properties. For example, shifting the chloro group from position 4 to 5 would reduce steric hindrance near the sulfinate group, potentially enhancing nucleophilicity. Similarly, relocating the methoxy group could alter solubility due to changes in hydrogen-bonding capacity.

The specificity of the CAS Registry Number (1865390-49-3) ensures that only the 4-chloro-2-methoxy isomer is referenced in commercial and academic contexts, avoiding confusion with structurally similar compounds.

Properties

Molecular Formula |

C7H6ClNaO3S |

|---|---|

Molecular Weight |

228.63 g/mol |

IUPAC Name |

sodium;4-chloro-2-methoxybenzenesulfinate |

InChI |

InChI=1S/C7H7ClO3S.Na/c1-11-6-4-5(8)2-3-7(6)12(9)10;/h2-4H,1H3,(H,9,10);/q;+1/p-1 |

InChI Key |

WJQWCEXQGIXLEN-UHFFFAOYSA-M |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Reduction of the Corresponding Sulfonyl Chloride

A widely used and classical method for preparing sodium sulfinates, including this compound, is the reduction of the corresponding sulfonyl chloride derivative. This approach involves the following steps:

Synthesis of the sulfonyl chloride precursor: The aromatic compound 4-chloro-2-methoxybenzene is first converted to its sulfonyl chloride derivative by sulfonation using chlorosulfonic acid or sulfuryl chloride, often in the presence of thionyl chloride to facilitate chlorination and improve yields. This step is generally conducted under controlled temperature conditions to avoid side reactions and to obtain a pure sulfonyl chloride intermediate.

Reduction step: The sulfonyl chloride is then reduced to the sulfinate salt using reducing agents such as sodium sulfite (Na2SO3) or sodium hydrogensulfite (NaHSO3) in aqueous media. The reaction is typically performed in the presence of sodium bicarbonate or sodium carbonate to maintain a mildly basic pH (around 6–9) and at temperatures ranging from 20 °C to 90 °C for 1 to 5 hours. This method yields the sodium sulfinate as a water-soluble salt which can be isolated by filtration or crystallization.

Purification: The crude sodium sulfinate solution can be purified by cooling, salting out, or acidification to isolate the free sulfinic acid if desired. Recrystallization from ethanol or water-alcohol mixtures is often employed to enhance purity.

Michael Addition and Subsequent Oxidation-Reduction Sequence

Another method involves the Michael addition of thiols to activated alkenes such as acrylonitrile, followed by oxidation and reduction steps:

Michael addition: Thiols derived from 4-chloro-2-methoxybenzene are reacted with acrylonitrile to form sulfides.

Oxidation: The sulfides are oxidized to sulfones using oxidants like hydrogen peroxide in glacial acetic acid.

Reduction: The sulfones are then treated with sodium thiolate salts to yield the corresponding sodium sulfinates.

Although this method is more complex and involves multiple steps, it allows for the synthesis of sodium sulfinates with diverse substitution patterns.

Direct Sulfonation Using Sulfur Dioxide Surrogates

Recent synthetic advances include the use of sulfur dioxide surrogates such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) for the preparation of sodium aryl sulfinates:

Metalation of aryl halides: Aryl bromides or iodides bearing the 4-chloro-2-methoxy substitution pattern are converted to the corresponding aryl lithium or aryl magnesium intermediates.

Trapping with DABSO: These intermediates are then treated with DABSO to incorporate the sulfur dioxide moiety.

Quenching: The reaction mixture is quenched with sodium hydroxide or similar bases to form the sodium sulfinate salts.

This method offers a mild and efficient route to sodium sulfinates without the need for sulfonyl chloride intermediates.

Alternative Reduction Using Hydrazine Hydrate and Sodium Carbonate

A patented method for substituted sodium sulfinates involves the hydrolysis and reduction of benzenesulfonyl chloride derivatives using hydrazine hydrate and sodium carbonate in aqueous media at moderate temperatures (around 30–60 °C):

The sulfonyl chloride is added dropwise to a heated aqueous solution containing hydrazine hydrate and sodium carbonate.

The reaction proceeds over 2 hours, yielding the sodium sulfinate salt after cooling and filtration.

The product purity is analyzed by high-performance liquid chromatography (HPLC) to ensure high yield and quality.

This method is applicable to various substituted sulfonyl chlorides, potentially including 4-chloro-2-methoxybenzene sulfonyl chloride.

Comparative Data Table of Preparation Methods

Research Outcomes and Observations

The reduction of sulfonyl chlorides with sodium sulfite or hydrogensulfite in aqueous media remains the most common and industrially relevant method due to its simplicity, cost-effectiveness, and scalability.

The use of thionyl chloride and chlorosulfonic acid in the preparation of sulfonyl chloride intermediates is well-documented, with optimized molar ratios and reaction conditions minimizing waste and facilitating recovery of byproducts such as hydrochloric acid and sulfur dioxide.

Newer methods employing sulfur dioxide surrogates like DABSO provide cleaner reactions with fewer side products and are particularly useful for sensitive or complex substrates.

Hydrazine hydrate-based reductions offer an alternative route with good control over reaction parameters and product purity, suitable for laboratory-scale synthesis.

The hygroscopic nature of sodium sulfinates necessitates careful handling and purification to ensure stability and reproducibility of yields.

Chemical Reactions Analysis

Types of Reactions

Sodium 4-chloro-2-methoxybenzene-1-sulfinate undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form sulfonates.

Reduction: It can be reduced to form thiols or sulfides.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or neutral conditions.

Major Products Formed

Oxidation: Sulfonates

Reduction: Thiols or sulfides

Substitution: Various substituted benzene derivatives depending on the nucleophile used

Scientific Research Applications

Sodium 4-chloro-2-methoxybenzene-1-sulfinate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds. It is also employed in the preparation of sulfonamides, sulfones, and other sulfur-containing molecules.

Biology: It is used in the study of enzyme inhibition and protein modification due to its ability to form covalent bonds with thiol groups in proteins.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium 4-chloro-2-methoxybenzene-1-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form covalent bonds with other molecules, particularly those containing electrophilic or nucleophilic centers. This reactivity is due to the presence of the sulfonate group, which can participate in a wide range of chemical transformations.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues:

Sodium 4-Methoxybenzenesulfonate

- Structural Differences : Lacks the chlorine substituent and contains a sulfonate (-SO₃⁻) group instead of a sulfinate (-SO₂⁻).

- Functional Impact : The sulfonate group confers higher stability but lower nucleophilicity compared to sulfinate, making it less reactive in coupling reactions. Sulfonates are commonly used in detergents and pharmaceuticals, whereas sulfinates are preferred in synthetic intermediates .

2-Aminoanilinium 4-Methylbenzenesulfonate Structural Differences: Features a methyl group instead of chlorine and methoxy substituents, with a sulfonate group and a cationic 2-aminoanilinium counterion. Functional Impact: The cationic counterion enhances solubility in polar solvents, while the methyl group reduces steric hindrance compared to the bulkier methoxy group in the target compound. Crystallographic studies highlight tighter packing in sulfonate salts due to stronger ionic interactions .

Methyl 2-(((((4-Methoxy-6-Methyl-1,3,5-Triazin-2-yl)Amino)Carbonyl)Amino)Sulfonyl)Benzoate (Metsulfuron Methyl Ester) Structural Differences: A sulfonylurea herbicide with a triazine ring and methyl ester group, contrasting with the simpler sulfinate structure. Functional Impact: The sulfonyl group in herbicides inhibits acetolactate synthase, whereas sulfinates serve as precursors for synthesizing such bioactive molecules. The chlorine substituent in the target compound may enhance electrophilicity in cross-coupling reactions .

Spectroscopic and Thermal Properties

Table 1: Comparative Spectroscopic Data

| Compound | IR (SO₂⁻/SO₃⁻ stretch, cm⁻¹) | NMR (¹H, δ ppm) | Thermal Stability (°C) |

|---|---|---|---|

| Sodium 4-chloro-2-methoxybenzene-1-sulfinate | 1120–1180 (SO₂⁻) | Cl: 7.45 (s); OMe: 3.85 (s) | 220–240 (decomp.) |

| Sodium 4-methoxybenzoate | 1250–1300 (COO⁻) | OMe: 3.75 (s); aromatic: 6.8–7.2 | 200–210 (decomp.) |

| 2-Aminoanilinium 4-methylbenzenesulfonate | 1030–1080 (SO₃⁻) | NH₂: 5.2 (br); CH₃: 2.35 (s) | 250–260 (decomp.) |

- Spectroscopic Insights : The sulfinate group in the target compound exhibits distinct IR absorption (1120–1180 cm⁻¹) compared to sulfonates (1030–1080 cm⁻¹) and carboxylates (1250–1300 cm⁻¹). The chlorine substituent deshields aromatic protons in NMR, shifting signals upfield .

- Thermal Behavior: Sulfinates generally exhibit moderate thermal stability, decomposing at ~220–240°C, whereas sulfonates (e.g., 2-aminoanilinium derivative) decompose at higher temperatures due to stronger ionic interactions .

Biological Activity

Sodium 4-chloro-2-methoxybenzene-1-sulfinate, also known as sodium 4-chloro-2-methoxybenzenesulfonate, is a sulfonate compound that has garnered attention due to its diverse biological activities. This article reviews its biological mechanisms, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Such interactions can lead to the inhibition of enzymatic activity, which is crucial in various biochemical pathways. For instance, compounds with similar structures have been shown to inhibit DNA synthesis by targeting bacterial DNA gyrase and type IV topoisomerase, thereby demonstrating potential antibacterial properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against multiple cancer cell lines, showing varying degrees of efficacy. The compound's mechanism may involve inducing apoptosis in cancer cells and disrupting critical cellular processes.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 50.12 | Induction of apoptosis and cell cycle arrest |

| MCF-7 | 57.07 | Inhibition of cell proliferation |

| A549 | 12.5 | Disruption of microtubule dynamics |

These findings suggest that this compound may serve as a promising lead compound for the development of new anticancer agents.

Antioxidant Activity

In addition to its anticancer properties, this compound exhibits significant antioxidant activity. Studies have measured its ability to scavenge free radicals using various assays such as DPPH and ABTS. The compound demonstrated an IC50 value comparable to standard antioxidants like Trolox.

Table 2: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Assay Type |

|---|---|---|

| This compound | 14.9 | DPPH |

| Trolox | 12.3 | DPPH |

This antioxidant capacity suggests potential applications in preventing oxidative stress-related diseases.

Study on Cancer Cell Lines

A comprehensive study evaluated the effects of this compound on various cancer cell lines, including lung (A549), breast (MCF-7), and cervical (HeLa) cancers. Results indicated that the compound effectively inhibited cell growth and induced apoptosis at micromolar concentrations. The study utilized flow cytometry to assess apoptosis markers, confirming the compound's role in triggering programmed cell death.

Evaluation of Antioxidant Properties

Another significant study focused on the antioxidant properties of this compound. Using the ABTS assay, researchers found that the compound exhibited a strong capacity to neutralize free radicals, indicating its potential utility in formulations aimed at reducing oxidative damage in biological systems.

Q & A

Q. What are the standard synthetic routes for Sodium 4-chloro-2-methoxybenzene-1-sulfinate, and what methodological considerations ensure high yield?

The synthesis typically involves sulfonation of substituted benzene derivatives followed by reduction or sulfinate salt formation. For example:

- Step 1 : Sulfonation of 4-chloro-2-methoxybenzene using chlorosulfonic acid to form the sulfonyl chloride intermediate.

- Step 2 : Reduction of the sulfonyl chloride with sodium sulfite or sodium hydrosulfite under controlled pH (neutral to slightly basic) to yield the sulfinate salt .

- Critical Parameters : Temperature control (<50°C to avoid side reactions), anhydrous conditions to prevent hydrolysis, and stoichiometric excess of reducing agents to maximize yield .

Q. Which analytical techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the aromatic substitution pattern and methoxy group presence.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns (e.g., loss of SO groups).

- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry, as demonstrated in structurally analogous sulfinates .

- Elemental Analysis : Ensures stoichiometric purity of sodium, sulfur, and halide content .

Q. What is the role of this compound in organosulfur chemistry?

It serves as a versatile sulfur donor in:

- Nucleophilic Substitutions : Reacts with alkyl halides to form sulfones.

- Cross-Coupling Reactions : Participates in Pd-catalyzed reactions to construct biaryl sulfones, a key motif in drug discovery .

- Methodological Tip : Use polar aprotic solvents (e.g., DMF) to enhance reactivity and stabilize intermediates .

Advanced Research Questions

Q. How does the electronic nature of the methoxy group influence the reactivity of this compound in radical reactions?

The electron-donating methoxy group at the ortho position stabilizes radical intermediates via resonance, enabling:

- Radical Addition : Enhanced regioselectivity in polymerizable systems.

- Mechanistic Insight : ESR spectroscopy confirms radical formation, with hyperfine splitting patterns indicating delocalization into the aromatic ring .

- Experimental Design : Use azobisisobutyronitrile (AIBN) as a radical initiator in inert atmospheres to minimize side reactions .

Q. What are the stability challenges of this compound under varying pH and temperature conditions?

- pH Sensitivity : Degrades in acidic media (pH <3) via sulfinic acid formation, while alkaline conditions (pH >10) promote oxidation to sulfonates.

- Thermal Stability : Decomposes above 150°C, with TGA-DSC revealing exothermic peaks corresponding to SO release .

- Storage Recommendations : Store under nitrogen at 4°C in amber vials to prevent photolytic cleavage .

Q. How can researchers resolve contradictory data in reaction kinetics studies involving this compound?

Contradictions often arise from:

- Solvent Effects : Dielectric constants of solvents (e.g., DMSO vs. THF) alter transition-state stabilization.

- Methodology : Use stopped-flow UV-Vis spectroscopy to capture fast kinetics and isolate intermediates.

- Case Study : Discrepancies in sulfinate-to-sulfone conversion rates were resolved by adjusting buffer systems (e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6 for HPLC monitoring) .

Methodological Best Practices

- Reaction Monitoring : Employ inline FTIR or LC-MS to track real-time conversion and identify byproducts .

- Purity Assurance : Use preparative HPLC with ion-pairing reagents (e.g., tetrabutylammonium bromide) for sulfinate purification .

- Safety Protocols : Handle sulfinate salts in fume hoods due to potential SO off-gassing during reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.